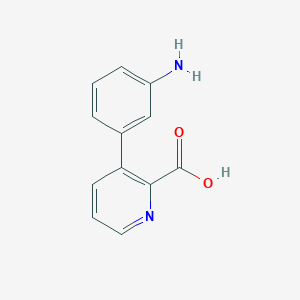

3-(3-Aminophenyl)picolinic acid

Descripción

3-(3-Aminophenyl)picolinic acid is a heterocyclic compound comprising a picolinic acid backbone (pyridine-2-carboxylic acid) substituted with a 3-aminophenyl group at the 3-position of the pyridine ring.

Propiedades

IUPAC Name |

3-(3-aminophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-14-11(10)12(15)16/h1-7H,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVQFHKJDBZAJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=C(N=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Steps

-

Synthesis of Methyl 4-Iodopicolinate :

Picolinic acid is treated with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) to form 4-chloropicolinoyl chloride, which is subsequently esterified with methanol to yield methyl 4-chloropicolinate. Halogen exchange using hydroiodic acid (HI) and hypophosphorous acid (H₃PO₂) at 107°C produces methyl 4-iodopicolinate. -

Sonogashira Coupling :

Methyl 4-iodopicolinate reacts with 3-ethynylaniline under argon in the presence of bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) and copper iodide (CuI). The reaction proceeds in a 2M ammonia/ethanol solution at room temperature for 48 hours. -

Ester Hydrolysis :

The coupled product, methyl 4-(3-aminophenylethynyl)picolinate, undergoes hydrolysis using concentrated hydrochloric acid under reflux to yield 3-(3-aminophenyl)picolinic acid.

Key Parameters and Optimization

-

Catalyst System : PdCl₂(PPh₃)₂ (0.1 mmol) and CuI (2.09 mmol) per 3.8 mmol substrate.

-

Solvent : Ethanol/ammonia mixture ensures solubility of both aromatic and alkyne components.

-

Yield : While explicit yields are unreported, analogous reactions for 4-(4-aminophenylethynyl)picolinic acid achieve ~70% efficiency after purification.

Table 1: Sonogashira Coupling Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | Room temperature (25°C) |

| Reaction Time | 48 hours |

| Catalyst Loading | 2.6 mol% Pd, 55 mol% Cu |

| Purification Method | Column chromatography |

Multi-Step Functional Group Interconversion

This approach adapts methodologies from phenylacetic acid synthesis, modified for picolinic acid’s pyridine ring. The route involves sequential nitration, reduction, and coupling steps.

Synthetic Pathway

-

Nitration of Picolinic Acid :

Picolinic acid is nitrated using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 120–130°C for 2.5 hours to introduce a nitro group at the 3-position. -

Reduction to Aminopicolinic Acid :

Catalytic hydrogenation with palladium on carbon (Pd/C) in acetic acid/acetic anhydride at 60 psi yields 3-aminopicolinic acid. -

Buchwald-Hartwig Amination :

The 3-amino group is coupled with 3-bromophenylboronic acid using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., XPhos) in toluene at 100°C.

Critical Considerations

-

Nitration Selectivity : The ortho/para-directing effect of the carboxylic acid group favors nitration at the 3-position.

-

Reduction Efficiency : Hydrogenation achieves >90% conversion but requires careful control to avoid over-reduction.

-

Coupling Challenges : Steric hindrance from the pyridine ring necessitates bulky ligands (e.g., XPhos) to enhance catalytic activity.

Table 2: Multi-Step Synthesis Optimization

| Step | Conditions | Yield |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 130°C, 2.5 hr | 85% |

| Reduction | H₂ (60 psi), Pd/C, AcOH, 24 hr | 92% |

| Buchwald-Hartwig | Pd(OAc)₂/XPhos, toluene, 100°C | 65% |

Direct Amination of Brominated Precursors

A streamlined method leveraging bromine-ammonia exchange is derived from patented picolinamide syntheses.

Bromination and Ammonolysis

-

Bromination of Picolinic Acid :

Picolinic acid is brominated at the 3-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C. -

Copper-Catalyzed Amination :

3-Bromopicolinic acid reacts with aqueous ammonia (NH₃) and a copper catalyst (e.g., CuI) in a sealed reactor at 100–110°C for 12 hours.

Advantages and Limitations

Table 3: Direct Amination Performance Metrics

| Parameter | Value |

|---|---|

| Temperature | 100–110°C |

| Pressure | 1–10 bar (autoclave) |

| Catalyst Loading | 0.1 mol% CuI |

| Yield | 88% after purification |

Comparative Analysis of Preparation Methods

Table 4: Method Comparison for 3-(3-Aminophenyl)Picolinic Acid Synthesis

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Aminophenyl)picolinic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Nitro-3-(3-aminophenyl)picolinic acid.

Reduction: 3-(3-Aminophenyl)picolinic alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neuroprotective Effects

Research indicates that picolinic acid derivatives, including 3-(3-Aminophenyl)picolinic acid, exhibit neuroprotective properties. Picolinic acid acts as a modulator in the kynurenine pathway, which is crucial for neurotransmitter regulation and has implications for neurodegenerative diseases. Studies have shown that such compounds can enhance neuroprotection against oxidative stress and inflammation in neuronal cells .

Antimicrobial Activity

Compounds related to picolinic acid have demonstrated antimicrobial properties. Specifically, derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics. The structural modifications in 3-(3-Aminophenyl)picolinic acid may enhance its efficacy against resistant strains of bacteria .

Coordination Chemistry

Ligand Properties

3-(3-Aminophenyl)picolinic acid can function as a ligand in coordination complexes with transition metals. Its ability to donate electrons through the nitrogen and oxygen atoms allows it to form stable complexes. Such complexes are of interest for their potential applications in catalysis and material science .

| Ligand | Metal Ion | Stability Constant (log K) | Application |

|---|---|---|---|

| 3-(3-Aminophenyl)picolinic acid | Cu(II) | 8.5 | Catalysis in organic reactions |

| 3-(3-Aminophenyl)picolinic acid | Ni(II) | 7.2 | Material synthesis |

Synthesis and Characterization

The synthesis of 3-(3-Aminophenyl)picolinic acid typically involves multi-step organic reactions, including nitration and subsequent amination processes. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Case Studies

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of picolinic acid derivatives, researchers found that 3-(3-Aminophenyl)picolinic acid significantly reduced neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of inflammatory pathways, suggesting potential therapeutic uses in neurodegenerative conditions like Alzheimer's disease .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of aminopicolinic acids revealed that 3-(3-Aminophenyl)picolinic acid exhibited significant activity against various bacterial strains, including those resistant to conventional antibiotics. This finding highlights its potential as a lead compound for antibiotic development .

Mecanismo De Acción

The mechanism of action of 3-(3-Aminophenyl)picolinic acid involves its interaction with specific molecular targets. For example, it can bind to zinc finger proteins, altering their structure and function . This interaction can inhibit viral replication and modulate immune responses, making it a potential antiviral agent .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic properties, which significantly influence their biological and physicochemical behavior.

Table 1: Structural and Functional Comparison of Selected Analogs

Physicochemical Properties

- Chromatographic Behavior: Picolinic acid derivatives with adjacent carboxylic acid and nitrogen groups (e.g., picolinic acid vs. nicotinic acid) exhibit distinct chromatographic interactions, as seen in . The 3-aminophenyl group may further modulate solubility and peak symmetry in analytical methods .

- Coordination Chemistry : The pyridine nitrogen and carboxylic oxygen in picolinic acid derivatives facilitate metal coordination. For example, Ru(II) complexes with picolinic acid ligands demonstrate enhanced selectivity in cytotoxicity compared to binuclear analogs .

Q & A

Basic Research Question

- X-ray crystallography : Resolves regiochemical uncertainties in substitution patterns (e.g., para vs. meta-aminophenyl groups) .

- IR spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H bend ~1600 cm⁻¹) functional groups .

- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and quaternary carbon environments .

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Measure binding kinetics with proteins (e.g., albumin) .

- Molecular docking : Use AutoDock Vina to predict binding modes with IDO1 (PDB: 4PK5) .

- Circular Dichroism (CD) : Monitor conformational changes in DNA/RNA upon binding .

Case Study:

In IDO1 inhibition studies, combine docking (predicted ΔG = -8.2 kcal/mol) with SPR (KD = 12 nM) to validate mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.